molecular formula C21H30O3 B094977 9-Hydroxypregn-4-ene-3,20-dione CAS No. 15981-54-1

9-Hydroxypregn-4-ene-3,20-dione

Cat. No. B094977
CAS RN: 15981-54-1
M. Wt: 330.5 g/mol
InChI Key: RDBRKMZIODRVBD-LJGAWZCMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxypregn-4-ene-3,20-dione, also known as 9-OHPG, is a steroid hormone that is produced in the adrenal gland and placenta. It is a precursor to the hormone cortisol, which plays a crucial role in regulating the body's stress response. 9-OHPG has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of the stress response.

Mechanism Of Action

The exact mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione is not fully understood. However, it is believed that 9-Hydroxypregn-4-ene-3,20-dione may exert its effects through the activation of specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor.

Biochemical And Physiological Effects

Research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may have a number of biochemical and physiological effects. These effects may include the regulation of the immune response, the modulation of inflammation, and the regulation of the stress response. Additionally, 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of blood pressure and electrolyte balance.

Advantages And Limitations For Lab Experiments

The use of 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments has a number of advantages and limitations. One advantage is that 9-Hydroxypregn-4-ene-3,20-dione is a well-characterized compound with known properties and effects. Additionally, the synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a well-established process that can be easily replicated in the laboratory. However, one limitation of using 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments is that it may be difficult to obtain in large quantities, and the synthesis process can be time-consuming and expensive.

Future Directions

There are a number of potential future directions for research on 9-Hydroxypregn-4-ene-3,20-dione. One area of interest is the potential therapeutic applications of 9-Hydroxypregn-4-ene-3,20-dione in the treatment of stress-related disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione and its effects on the body. Finally, the development of new synthesis methods for 9-Hydroxypregn-4-ene-3,20-dione may lead to more efficient and cost-effective production of this important compound.

Synthesis Methods

9-Hydroxypregn-4-ene-3,20-dione can be synthesized in the laboratory through a multi-step process involving the oxidation of pregnenolone, a naturally occurring steroid hormone. The synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

9-Hydroxypregn-4-ene-3,20-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 9-Hydroxypregn-4-ene-3,20-dione may have anti-inflammatory and anti-tumor properties. Additionally, research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of the stress response and may be useful in the treatment of stress-related disorders.

properties

CAS RN

15981-54-1

Product Name

9-Hydroxypregn-4-ene-3,20-dione

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1

InChI Key

RDBRKMZIODRVBD-LJGAWZCMSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C

SMILES

CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.